molecular formula C17H12N2O B2490854 3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline CAS No. 874999-97-0

3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline

Cat. No.: B2490854
CAS No.: 874999-97-0
M. Wt: 260.296
InChI Key: HQDUEWAUWWGTOX-UHFFFAOYSA-N
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Description

3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline is a chemical compound with the molecular formula C17H12N2O. This compound is notable for its unique structure, which includes a naphthoxazole moiety fused with an aniline group.

Mechanism of Action

Target of Action

Oxazole derivatives, which include this compound, have been reported to exhibit a wide spectrum of biological activities . This suggests that the compound may interact with multiple targets, depending on the specific functional groups present.

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions . The presence of the naphtho[1,2-d][1,3]oxazol-2-yl group may also influence the compound’s interaction with its targets.

Biochemical Pathways

Given the broad range of biological activities associated with oxazole derivatives , it is likely that this compound could influence multiple pathways.

Result of Action

Oxazole derivatives have been associated with a variety of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline typically involves the reaction of naphthols with amines. One practical method involves using TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as the oxygen source, which allows for the rapid assembly of naphthoxazole skeletons . This method is advantageous due to its outstanding functional group tolerance and the ability to construct bioactive molecules and doped materials.

Industrial Production Methods

Industrial production of this compound can be achieved through bulk custom synthesis. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the aniline group.

    Substitution: The compound can undergo substitution reactions, particularly at the aniline group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TEMPO for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions include various naphthoxazole derivatives, which can be further utilized in different applications, such as organic electronics and medicinal chemistry .

Scientific Research Applications

3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline stands out due to its unique combination of a naphthoxazole moiety and an aniline group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-benzo[e][1,3]benzoxazol-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c18-13-6-3-5-12(10-13)17-19-16-14-7-2-1-4-11(14)8-9-15(16)20-17/h1-10H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDUEWAUWWGTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(O3)C4=CC(=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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